

# SLC-391 off-target effects in kinase assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **SLC-391**

Cat. No.: **B10856089**

[Get Quote](#)

## Technical Support Center: SLC-391

Welcome to the technical support center for **SLC-391**. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing **SLC-391** effectively in kinase assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

## Frequently Asked Questions (FAQs)

**Q1:** What is **SLC-391** and what is its primary target?

**A1:** **SLC-391** is an orally bioavailable small molecule inhibitor of the receptor tyrosine kinase AXL. AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.

**Q2:** What are the known off-targets of **SLC-391**?

**A2:** **SLC-391** is a selective AXL inhibitor but also shows activity against other members of the TAM kinase family, namely TYRO3 and MER. In a panel of 93 receptor tyrosine kinases, **SLC-391** also demonstrated significant inhibition of MER, FGFR3, and vascular endothelial growth factor receptor 1 (VEGFR1) at a concentration of 100 nM.

**Q3:** What are the downstream signaling pathways affected by **SLC-391**?

**A3:** By inhibiting AXL, **SLC-391** blocks the AXL-mediated signal transduction pathways, primarily the PI3K/AKT pathway, which is critical for cell proliferation and survival. It has also

been shown to stabilize the pro-apoptotic protein BIM through both AKT and ERK pathways.

Q4: In which experimental systems has **SLC-391** shown efficacy?

A4: **SLC-391** has demonstrated anti-proliferative activity in various cancer cell lines and has shown efficacy in animal models of non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and acute myeloid leukemia (AML). It has also exhibited synergistic effects when used in combination with other approved targeted therapies and immune checkpoint inhibitors like pembrolizumab.

## Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro and cell-based kinase assays with **SLC-391**.

Issue 1: Higher than expected IC50 value for AXL inhibition in a biochemical assay.

- Potential Cause 1: ATP Concentration. The inhibitory potency of ATP-competitive inhibitors like **SLC-391** is highly dependent on the ATP concentration in the assay.
  - Troubleshooting Step: Determine the Michaelis constant (Km) of ATP for your AXL enzyme preparation. For accurate and comparable IC50 values, it is recommended to use an ATP concentration at or near its Km.
- Potential Cause 2: Inactive Enzyme. The AXL kinase domain may be unstable or inactive.
  - Troubleshooting Step: Confirm the activity of your recombinant AXL enzyme using a known potent AXL inhibitor as a positive control. Differential scanning fluorimetry has shown that **SLC-391** can increase the thermal stability of the AXL kinase domain, indicating direct binding.
- Potential Cause 3: Assay Format. Different assay formats (e.g., radiometric, fluorescence-based) can yield different IC50 values due to variations in detection methods and potential for compound interference.
  - Troubleshooting Step: If possible, confirm your results using an orthogonal assay method. For example, if you are using a fluorescence-based assay, consider validating with a direct

radiometric assay that measures substrate phosphorylation.

Issue 2: Discrepancy between biochemical IC<sub>50</sub> and cellular potency.

- Potential Cause 1: Cell Permeability. **SLC-391** may have poor permeability into the specific cell line you are using.
  - Troubleshooting Step: While **SLC-391** is designed to be orally bioavailable, its uptake can vary between cell lines. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.
- Potential Cause 2: Efflux Pumps. The target cells may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove **SLC-391**.
  - Troubleshooting Step: Investigate the expression of common drug transporters in your cell line. If high expression is detected, consider co-incubation with a known efflux pump inhibitor to see if it potentiates the effect of **SLC-391**.
- Potential Cause 3: High Protein Binding. **SLC-391** may bind to serum proteins in the cell culture medium, reducing its free concentration available to inhibit AXL.
  - Troubleshooting Step: Perform cell-based assays in low-serum or serum-free media for a short duration to minimize the impact of protein binding. Compare these results with those obtained in complete serum-containing medium.

Issue 3: Unexpected cellular phenotype not explained by AXL inhibition alone.

- Potential Cause 1: Off-Target Effects. The observed phenotype may be due to the inhibition of off-target kinases such as MER, TYRO3, FGFR3, or VEGFR1.
  - Troubleshooting Step:
    - Analyze the expression levels of these off-target kinases in your cell line.
    - Use more selective inhibitors for the suspected off-target kinases to see if you can replicate the phenotype.

- Perform siRNA-mediated knockdown of the potential off-target kinases to assess their role in the observed cellular response.
- Potential Cause 2: Activation of Compensatory Pathways. Inhibition of the AXL pathway may lead to the upregulation of alternative survival pathways.
  - Troubleshooting Step: Use pathway analysis tools such as phospho-kinase arrays or western blotting to investigate the activation status of other signaling pathways (e.g., other receptor tyrosine kinases) upon treatment with **SLC-391**.

## Data Presentation

### **SLC-391 Kinase Inhibition Profile**

| Kinase Target | IC50 (nM) | Assay Type  | Reference |
|---------------|-----------|-------------|-----------|
| AXL           | 9.6       | Radiometric |           |
| TYRO3         | 42.3      | Radiometric |           |
| MER           | 44.0      | Radiometric |           |

### **Selectivity of SLC-391 against a Panel of 93 Receptor Tyrosine Kinases**

| Kinase Target | Percent Inhibition at 100 nM | Assay Type        | Reference |
|---------------|------------------------------|-------------------|-----------|
| AXL           | >70%                         | Cell-based (BaF3) |           |
| MER           | ~60%                         | Cell-based (BaF3) |           |
| FGFR3         | ~60%                         | Cell-based (BaF3) |           |
| VEGFR1        | ~60%                         | Cell-based (BaF3) |           |

## Experimental Protocols

### **Protocol 1: Radiometric Kinase Assay for IC50 Determination of SLC-391**

Objective: To determine the half-maximal inhibitory concentration (IC50) of **SLC-391** against AXL kinase.

Methodology:

- Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 0.5 mM EGTA, 0.5 mM DTT), the peptide or protein substrate, and the recombinant AXL enzyme.
- Compound Dilution: Prepare a serial dilution of **SLC-391** in DMSO. Further dilute these into the kinase buffer to achieve the desired final concentrations. Include a DMSO-only control.
- Kinase Reaction Initiation: In a microplate, combine the kinase/substrate master mix with the diluted **SLC-391** or DMSO control. Initiate the kinase reaction by adding [ $\gamma$ -<sup>33</sup>P]ATP. The final ATP concentration should be at or near the Km for AXL.
- Incubation: Incubate the reaction plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
- Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter.
- Washing: Wash the filter mat multiple times with phosphoric acid to remove unincorporated [ $\gamma$ -<sup>33</sup>P]ATP.
- Signal Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each **SLC-391** concentration. Plot the percent inhibition against the logarithm of the **SLC-391** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Protocol 2: Cell-Based AXL Phosphorylation Assay

Objective: To assess the ability of **SLC-391** to inhibit AXL phosphorylation in a cellular context.

## Methodology:

- Cell Culture and Starvation: Plate cells that endogenously express AXL (e.g., A549 cells) and allow them to adhere. Once the cells reach 70-80% confluence, serum-starve them overnight to reduce basal receptor tyrosine kinase activity.
- Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of **SLC-391** or a vehicle control (DMSO) for 1-2 hours.
- Ligand Stimulation: Stimulate the cells with the AXL ligand, Gas6 (e.g., 5 nM), for 15 minutes to induce AXL phosphorylation.
- Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
- Western Blotting:
  - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane with 5% BSA or non-fat milk in TBST.
  - Incubate the membrane with a primary antibody specific for phosphorylated AXL (p-AXL).
  - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  - Strip the membrane and re-probe with an antibody for total AXL as a loading control.
- Data Analysis: Quantify the band intensities for p-AXL and total AXL. Normalize the p-AXL signal to the total AXL signal for each treatment condition. Compare the normalized p-AXL levels in **SLC-391**-treated samples to the Gas6-stimulated control to determine the extent of inhibition.

## Visualizations



[Click to download full resolution via product page](#)

Caption: AXL signaling pathway and the inhibitory action of **SLC-391**.

## Preparation



## Reaction

Initiate with [γ-<sup>33</sup>P]ATP

## Incubate at 30°C

## Detection &amp; Analysis



## Wash &amp; Dry

## Measure Radioactivity

Calculate IC<sub>50</sub>

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [SLC-391 off-target effects in kinase assays]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10856089#slc-391-off-target-effects-in-kinase-assays\]](https://www.benchchem.com/product/b10856089#slc-391-off-target-effects-in-kinase-assays)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)